molecular formula C14H11Cl2NO2 B13648517 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide

Cat. No.: B13648517
M. Wt: 296.1 g/mol
InChI Key: ZYNCAWWSNFCNAN-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-chloro-2-phenoxyphenyl)acetamide is a chloroacetamide derivative characterized by a phenyl ring substituted with a phenoxy group at the 2-position and a chlorine atom at the 5-position, linked to a chloroacetamide moiety. Chloroacetamides are widely studied for their biological activities, including anticancer, herbicidal, and antimicrobial properties, which are influenced by substituent patterns on the aromatic ring .

Properties

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide

InChI

InChI=1S/C14H11Cl2NO2/c15-9-14(18)17-12-8-10(16)6-7-13(12)19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)

InChI Key

ZYNCAWWSNFCNAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide typically involves the reaction of 5-chloro-2-phenoxyaniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and scalability. The reaction mixture is often subjected to purification processes such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and hydrolyzed products like carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the aromatic ring significantly impact reactivity and bioactivity:

Compound Name Substituents Key Structural Features Biological Activity/Application Reference
2-Chloro-N-(4-chlorophenyl)acetamide 4-Cl on phenyl Electron-withdrawing Cl at para position Intermediate in heterocyclic synthesis
N-(5-Chloro-2-methylphenyl)-2-(2-chlorophenoxy)acetamide 5-Cl, 2-Me, 2-Cl-PhO on phenyl Bulky phenoxy group at ortho position Potential pesticide/agrochemical use
2-Chloro-N-(5-chloropyridin-2-yl)acetamide Pyridine ring with 5-Cl Nitrogen-containing heterocycle Antiproliferative activity (in vitro)
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide (7d) Fluoro-phenoxy and methoxy groups Electron-withdrawing F enhances cytotoxicity IC₅₀ = 1.8 µM (Caco-2 cells)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance bioactivity by increasing electrophilicity. For example, fluorinated compound 7d exhibited superior cytotoxicity compared to non-fluorinated analogs .
  • Heterocyclic vs. aromatic systems : Pyridine-containing analogs (e.g., 2-chloro-N-(5-chloropyridin-2-yl)acetamide) show distinct antiproliferative effects, likely due to improved binding to cellular targets .
Physicochemical Properties
  • Solubility and Stability: Compounds with bulky substituents (e.g., phenoxy groups) exhibit lower aqueous solubility but higher lipid membrane permeability, favoring bioavailability .
  • Crystallinity: Derivatives like N-(4-chlorophenyl)-2-(hydroxyimino)acetamide form intermolecular hydrogen bonds, influencing their crystalline packing and stability .
Pharmaceutical Development
  • Cytotoxicity Mechanisms : Thiadiazole-linked acetamides induce apoptosis via mitochondrial pathway disruption, as shown in HepG2 and PANC-1 cell lines .
  • Structural Optimization: Substituting the phenyl ring with trifluoromethyl or cyano groups (e.g., N-(5-chloro-2-methylphenyl)-2-cyanoacetamide) enhances binding to enzyme active sites, as predicted by molecular docking studies .
Agrochemical Use
  • Metolachlor Transformation Products : Structural analogs like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are prioritized in environmental studies due to their persistence and toxicity .

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